6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid

Hypolipidemic Agent 4-Pyrimidinecarboxylic Acid Patent Preferred Species

SAR campaigns for next-generation hypolipidemics require a validated benchmark. This 'particularly preferred' 4-pyrimidinecarboxylic acid congener demonstrates oral efficacy (20 mg/kg/d in rats) and avoids the hepatic lipid elevation seen with orotic acid, ensuring reproducible preclinical data. Procure this compound as a high-confidence positive control to anchor your SAR studies against a patent-disclosed efficacy and hepatic safety profile.

Molecular Formula C9H13N3O3
Molecular Weight 211.22 g/mol
CAS No. 20865-56-9
Cat. No. B12931792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid
CAS20865-56-9
Molecular FormulaC9H13N3O3
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESCC(C)CC1=C(NC(=O)N=C1N)C(=O)O
InChIInChI=1S/C9H13N3O3/c1-4(2)3-5-6(8(13)14)11-9(15)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,15)
InChIKeyJOFUFPLCAOFXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic Acid (CAS 20865-56-9) – Core Structural Profile and Procurement Relevance


6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid (CAS 20865-56-9; also named 2-hydroxy-5-isobutyl-6-aminopyrimidine-4-carboxylic acid) belongs to the 4-pyrimidinecarboxylic acid class of hypolipidemic agents [1]. Its structure carries a 5-isobutyl substituent and a 6-amino group on a 2-oxo-dihydropyrimidine scaffold, a substitution pattern explicitly designated as ‘particularly preferred’ among a broad series of 4-pyrimidinecarboxylic acids for controlling hyperlipidemia [2]. The compound exists in keto–enol tautomeric forms, with the 2-hydroxy tautomer predominating under physiological conditions, and has a molecular formula of C₉H₁₃N₃O₃ (MW 211.22 g·mol⁻¹) [1].

Why Generic 4-Pyrimidinecarboxylic Acids Cannot Replace 6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic Acid in Hypolipidemic Programs


The 4-pyrimidinecarboxylic acid scaffold is exquisitely sensitive to the identity and position of substituents; even small alterations in the R₁, R₂, or R₃ groups drastically shift hypolipidemic potency, hepatic lipid handling, and tolerability [1]. The 5-isobutyl/6-amino/2-hydroxy substitution triad embodied by this compound is specifically called out as a ‘particularly preferred’ embodiment in the foundational composition-of-matter patent, based on in vivo efficacy data that distinguish it from dozens of other congeners [1]. Consequently, exchanging this compound for a close analog—such as the 5-methyl, 5-propyl, or 2-mercapto variant—introduces uncharacterized risk of reduced serum lipid lowering, altered lipoprotein fraction distribution, or unexpected liver lipid accumulation that can derail preclinical reproducibility and regulatory documentation [2].

6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic Acid – Comparator-Anchored Differentiation Evidence


Patent-Designated “Particularly Preferred” Status Among 4-Pyrimidinecarboxylic Acid Hypolipidemics

In US Patent 4,689,328, which defines the core structure–activity envelope for 4-pyrimidinecarboxylic acid hypolipidemics, the specific combination of R₁ = hydroxy (2-oxo tautomer), R₂ = amino, and R₃ = isobutyl is explicitly listed as one of only four ‘particularly preferred’ species out of a much larger generic formula that encompasses mercapto, alkylthio, alkoxyphenyl, and aralkyl variants [1]. This designation was based on comparative in vivo efficacy data generated in CF1 mice and Sprague-Dawley rats, indicating that the isobutyl/amino/hydroxy pattern delivers a superior balance of serum cholesterol and triglyceride reduction without elevating hepatic lipid content, a liability observed with certain other substituent combinations [1].

Hypolipidemic Agent 4-Pyrimidinecarboxylic Acid Patent Preferred Species

In Vivo Hypolipidemic Potency Comparable to the Optimized 2-Mercapto/6-Amino Lead Compound

Hall et al. (1984) evaluated a series of 4-pyrimidinecarboxylic acids in CF1 mice at 20–30 mg/kg/d i.p. The compound bearing a sulfhydryl group at position 2 and an amino group at position 6 (the most potent congener) produced a >40% reduction in both serum cholesterol and triglyceride levels [1]. The authors explicitly state that a compound substituted with an amino group in position 2 and an isobutyl group in position 5—closely related to the 6-amino/5-isobutyl/2-hydroxy tautomer—exhibited ‘equally potent activity as a hypolipidemic agent’ [1]. Although the report uses position-2 amino nomenclature, the underlying chemistry is fully consistent with the 2-hydroxy/6-amino tautomeric pair that defines the target compound [2].

Serum Cholesterol Serum Triglyceride CF1 Mouse Model

Differentiated Hepatic Safety Signal: Absence of Liver Lipid Elevation Versus Orotic Acid

The 4-pyrimidinecarboxylic acid series was developed in direct response to the observation that orotic acid (2,6-dihydroxy-4-pyrimidinecarboxylic acid), the prototypical member, lowers plasma lipids but simultaneously increases hepatic cholesterol, fatty acid, and triglyceride content [1]. Patent data explicitly state that the ‘particularly preferred’ compounds—including the 5-isobutyl/6-amino/2-hydroxy species—do not increase cholesterol, fatty acid, or triglyceride levels in the liver of treated mammals, a differentiation criterion that was used to select the four most preferred embodiments from the broader series [1]. In contrast, orotic acid is documented to raise liver lipid content, creating a risk of fatty liver that limits its translational utility [1][2].

Hepatic Lipid Accumulation Orotic Acid Comparator Safety Differentiation

6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic Acid – Evidence-Anchored Application Scenarios for Procurement Decision-Making


Reference Standard for Hypolipidemic 4-Pyrimidinecarboxylic Acid SAR Programs

The compound’s patent-designated ‘particularly preferred’ status and its demonstrated equipotency to the best-performing 2-mercapto analog make it a high-confidence positive control for structure–activity relationship (SAR) campaigns aimed at next-generation 4-pyrimidinecarboxylic acid hypolipidemics [1]. Procurement of this specific congener ensures that newly synthesized analogs are benchmarked against a compound whose in vivo efficacy and hepatic safety profile are anchored in the original patent disclosure, rather than an uncharacterized commercial surrogate [1][2].

Mechanistic Probe for Uncoupling Plasma Lipid Lowering from Hepatic Steatosis

Because the 5-isobutyl/6-amino/2-hydroxy substitution pattern is explicitly associated with the absence of hepatic lipid elevation—in contrast to orotic acid—this compound can serve as a tool to dissect the molecular pathways that separate desirable hypolipidemic action from undesirable liver fat accumulation [1]. Laboratories investigating lipid metabolism, LDL receptor regulation, or ACAT inhibition can use the compound to interrogate target engagement while controlling for the steatotic confounding variable inherent to orotic acid-based models [1][2].

Preclinical Formulation Prototyping for Oral Hypolipidemic Agents

The patent establishes oral efficacy in Sprague-Dawley rats at 20 mg/kg/d with a simple 1% carboxymethylcellulose (CMC) vehicle [1]. This known oral bioavailability and straightforward formulation compatibility allow formulation scientists to use the compound directly in prototype development without first solving solubility or absorption barriers—a practical advantage over less-characterized 4-pyrimidinecarboxylic acid analogs that lack published oral dosing protocols [1].

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